![molecular formula C22H21ClN2O4S2 B4795044 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4795044.png)
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide is a useful research compound. Its molecular formula is C22H21ClN2O4S2 and its molecular weight is 477.0 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide is 476.0631272 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Osteoclastogenesis Inhibition and Bone Loss Prevention
One notable application of N2-(5-chloro-2-methoxyphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]glycinamide (referred to as PMSA-5-Cl in the study) is in the prevention of osteoclastogenesis and bone loss. In a study conducted by Cho et al. (2020), PMSA-5-Cl demonstrated an inhibitory effect on osteoclast differentiation in bone marrow-derived macrophage cells. This compound was effective in suppressing the mitogen-activated protein kinase (MAPK) signaling pathways and blocking nuclear localization of the nuclear factor of activated T cell cytoplasmic-1 (NFATc1). Notably, PMSA-5-Cl prevented bone loss in an ovariectomized mouse model, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).
Chemical Structure Analysis
Another study involving similar compounds, though not directly N2-(5-chloro-2-methoxyphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]glycinamide, focused on understanding the molecular structure through crystallography. Al-Hourani et al. (2015) conducted docking studies and X-ray crystallography on tetrazole derivatives, which helps in understanding the orientation and interaction of molecules in the active site of specific enzymes. Such studies are crucial for the development of new drugs and understanding their interactions at the molecular level (Al-Hourani et al., 2015).
Herbicidal Activity
The compound has also been studied for its potential in agricultural applications, particularly as a herbicide. Li et al. (1999) explored the synthesis of related compounds using Lawesson's Reagent, revealing that some of these compounds exhibited selective herbicidal activity. This indicates the potential utility of N2-(5-chloro-2-methoxyphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]glycinamide and related compounds in agricultural settings for weed control (Li et al., 1999).
properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-phenylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-29-20-13-12-16(23)14-19(20)25(31(2,27)28)15-22(26)24-18-10-6-7-11-21(18)30-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMDHTCKUKUYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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